REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[CH2:6]([O:8][C:9]([C:11]1[CH:19]=[CH:18][C:14]2[N:15]=[CH:16][NH:17][C:13]=2[CH:12]=1)=[O:10])[CH3:7].C(O)C>[C].[Pd].[H][H]>[CH2:6]([O:8][C:9]([CH:11]1[CH2:19][CH2:18][C:14]2[N:15]=[CH:16][NH:17][C:13]=2[CH2:12]1)=[O:10])[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=C(N=CN2)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
palladium-carbon
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to separate the catalyst
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISTILLATION
|
Details
|
The residue of the distillation
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CC2=C(N=CN2)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |